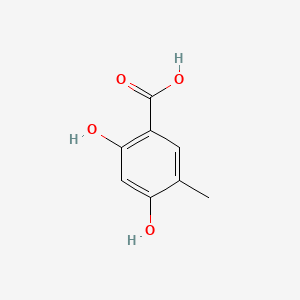
2,4-Dihydroxy-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
One of the primary applications of 2,4-dihydroxy-5-methylbenzoic acid is as an intermediate in pharmaceutical synthesis. It has been utilized in the preparation of compounds that exhibit biological activity, particularly in cancer treatment. For instance, derivatives of this compound have shown inhibitory activity against EZH1 and EZH2, which are implicated in oncogenesis .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for various analytical techniques. Its properties allow it to be used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .
Material Science
This compound has been explored for its potential use in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties. Its hydroxyl groups can participate in hydrogen bonding, enhancing the performance characteristics of polymer matrices.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant anticancer properties. The compounds were tested against various cancer cell lines, showing a marked reduction in cell viability at certain concentrations. The study concluded that these derivatives could serve as potential drug candidates for further development .
Case Study 2: HPLC Applications
Research conducted on the use of this compound in HPLC highlighted its effectiveness as a standard reference compound. The study involved analyzing complex mixtures containing this acid and demonstrated its utility in accurately quantifying other components within the mixture .
Data Tables
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis | Anticancer compounds |
| Analytical Chemistry | Reagent for HPLC and other analytical techniques | Standard reference compound |
| Material Science | Component in polymer synthesis | Enhancing thermal properties of coatings |
Propiedades
Número CAS |
4780-64-7 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2,4-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,9-10H,1H3,(H,11,12) |
Clave InChI |
YLRJQJWRABXQKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)O)C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1O)O)C(=O)O |
Key on ui other cas no. |
4780-64-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















